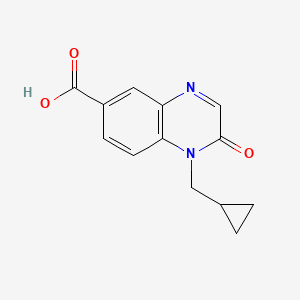

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-2-oxoquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C13H12N2O3/c16-12-6-14-10-5-9(13(17)18)3-4-11(10)15(12)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,17,18) |

InChI Key |

LTMWEQLMWSRTBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)C(=O)O)N=CC2=O |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

The parent compound, 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (C₉H₆N₂O₃), serves as a key intermediate. Its structure features two NH groups at positions 1 and 2 of the dihydroquinoxaline ring, with the carboxylic acid at position 6. Alkylation at the N1 position requires selective reactivity, as both NH groups are theoretically susceptible to substitution.

Alkylation Reagents and Conditions

The cyclopropylmethyl group is introduced via N-alkylation using cyclopropylmethyl bromide or iodide under basic conditions. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A representative procedure is outlined below:

Procedure

-

Dissolve 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.5 equiv) and cyclopropylmethyl bromide (1.2 equiv).

-

Heat the mixture at 60–80°C for 12–24 hours under inert atmosphere.

-

Quench with water, acidify with HCl, and extract with ethyl acetate.

-

Purify the crude product via recrystallization or column chromatography.

Challenges

-

Regioselectivity : The N1 position is preferentially alkylated due to electronic and steric factors. The carbonyl group at C2 deactivates the adjacent NH, directing substitution to N1.

-

Carboxylic Acid Protection : To prevent side reactions, the carboxylic acid may be temporarily protected as a methyl ester using methanol and catalytic sulfuric acid, followed by deprotection post-alkylation.

De Novo Synthesis via Cyclocondensation

Nitro Reduction and Cyclization Strategy

A multi-step approach constructs the quinoxaline ring while introducing the cyclopropylmethyl group. This method, adapted from CONICET research, involves:

-

Nucleophilic aromatic substitution between a halonitrobenzene and an α-amino acid.

-

Nitro reduction to form an aniline intermediate.

-

Cyclization to yield the dihydroquinoxaline core.

-

N-Alkylation with cyclopropylmethyl reagents.

Step 1: Formation of the Acyclic Nitro Intermediate

React 1-fluoro-2-nitrobenzene (FNB) with a substituted α-amino acid (e.g., 3-carboxyalanine) in the presence of a base such as triethylamine. Microwave-assisted synthesis enhances reaction efficiency:

Step 2: Nitro Reduction and Cyclization

Reduce the nitro group using ammonium formate and palladium on carbon (Pd/C) in methanol. The resulting aniline undergoes spontaneous cyclization to form 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid:

Step 3: N-Alkylation

Alkylate the N1 position as described in Section 2.2.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for both nucleophilic substitution and alkylation steps. For example, the CONICET protocol achieved 85–90% yields in 30 minutes using microwave conditions.

Solvent and Base Optimization

-

Solvent : DMF and acetonitrile are preferred for alkylation due to their high polarity and ability to dissolve both the quinoxaline derivative and alkylating agent.

-

Base : Cs₂CO₃ outperforms K₂CO₃ in reactions requiring milder conditions, minimizing decarboxylation side reactions.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | 60–75% | Short synthetic route | Requires regioselective control |

| De Novo Synthesis | 70–85% | High purity, scalable | Multi-step, time-consuming |

| Microwave-Assisted | 85–90% | Rapid, energy-efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Some key areas of application include:

Enzyme Inhibition

Research indicates that this compound can inhibit several enzymes, making it potentially useful in the treatment of diseases where these enzymes play a critical role. For instance:

- Kinase Inhibition : It has been shown to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. Notable findings include:

- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

- Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms including inhibition of tubulin polymerization and selective induction of tumor hypoxia .

Case Study 1: Anticancer Screening

A series of synthesized quinoxaline derivatives were screened for anticancer activity against HCT-116 and MCF-7 cell lines. The study found that compounds with similar structural features to this compound exhibited promising results with IC50 values indicating potent antitumor effects .

Case Study 2: Enzyme Interaction Studies

Interaction studies revealed that this compound can effectively bind to various biological targets involved in cancer progression. This binding affinity suggests its potential as a lead compound for developing new therapeutic agents targeting specific enzymes implicated in oncogenic pathways .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid and its analogs:

Structural and Functional Insights

Core Heterocycle Differences

- Quinoxaline vs. Quinoline vs. Pyridine: Quinoxaline’s dual nitrogen atoms enhance electron-deficient character compared to quinoline (one nitrogen) or pyridine (single ring), influencing reactivity and binding affinity in biological systems .

- Methoxyethyl: Increases hydrophilicity and may improve aqueous solubility . Ethyl-Methyl: Balances lipophilicity and molecular weight for drug-like properties .

Physicochemical Properties

- Solubility: Ethyl-methyl quinoxaline derivatives exhibit solubility in polar aprotic solvents (e.g., DMSO), suggesting utility in pharmaceutical formulations .

- Molecular Weight: Quinoxaline derivatives generally have higher molecular weights (232–248 g/mol) than pyridine or quinoline analogs, impacting permeability and bioavailability .

Notes and Limitations

Discrepancies in Evidence: The compound in is erroneously labeled as a dihydropyridine derivative; the quinoxaline variant’s data are inferred from structural analogs .

Data Gaps : Solubility, stability, and biological activity data for the target compound require experimental validation.

Structural Assumptions : Molecular weight and formula for the target compound are calculated due to absent empirical data.

Biological Activity

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a quinoxaline backbone with a cyclopropylmethyl group and a carboxylic acid functionality. Its molecular formula is and it features both hydrophilic and lipophilic properties, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research has indicated that quinoxaline derivatives exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial effects. The specific compound has been studied for its inhibitory effects on various kinases and its potential as an anticancer agent.

Anticancer Activity

-

Pim-1 Kinase Inhibition :

A study identified derivatives of quinoxaline-2-carboxylic acids that target the Pim-1 kinase, which is implicated in cancer progression. The lead compound demonstrated an IC50 value of 74 nM against Pim-1, indicating potent inhibitory activity . This suggests that this compound may share similar mechanisms of action. -

Cell Line Studies :

In vitro studies using the human chronic myeloid leukemia cell line KU812 showed that compounds with structural similarities exhibited significant cytotoxic effects. The most active compounds had EC50 values ranging from 38.9 ± 3.4 µM to 177.5 ± 13.1 µM .

Antiviral Activity

Quinoxaline derivatives have also been evaluated for their antiviral properties. A related study highlighted their effectiveness in inhibiting HIV reverse transcriptase, showing promise as anti-HIV agents . While specific data on the cyclopropylmethyl derivative is limited, the structural similarities suggest potential antiviral efficacy.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related quinoxaline compounds indicate that modifications to the quinoxaline scaffold significantly impact biological activity. Key findings include:

- Carboxylic Acid Functionality : Essential for binding interactions with target enzymes.

- Substituent Effects : Various substitutions at different positions on the quinoxaline core can enhance or diminish potency against specific targets .

Data Tables

| Compound | Target | IC50 (nM) | EC50 (µM) | Notes |

|---|---|---|---|---|

| Lead Compound | HsPim-1 | 74 | 38.9 ± 3.4 | Most potent inhibitor |

| Derivative A | RnDYRK1A | >2500 | N/A | Less effective |

| Derivative B | HIV RT | N/A | N/A | Effective against HIV |

Case Studies

Several case studies have documented the biological evaluation of quinoxaline derivatives:

- Case Study 1 : A series of quinoxaline analogues were synthesized and tested for their ability to inhibit HsPim-1 kinase. The most promising compound exhibited an IC50 value significantly lower than other tested compounds, confirming the importance of specific structural features for activity .

- Case Study 2 : In another investigation, quinoxalines were assessed for their cytotoxic effects on various cancer cell lines, revealing a correlation between kinase inhibition and cell viability reduction .

Q & A

Q. What synthetic methodologies are optimized for preparing 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid, and how are intermediates characterized?

Methodological Answer :

- Synthetic Routes : Cyclocondensation of substituted quinoxaline precursors with cyclopropane derivatives under reflux conditions (e.g., acetonitrile, 80°C) is commonly employed. For example, analogous quinoxaline derivatives are synthesized via nitroso-piperazine coupling reactions, as seen in related compounds .

- Intermediate Characterization : Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures. X-ray crystallography (single-crystal studies, mean C–C bond length: 0.003 Å, R factor: 0.067) is critical for validating stereochemistry and bond angles .

Q. How can spectroscopic techniques differentiate this compound from structurally similar impurities?

Methodological Answer :

- HPLC-MS/MS : Compare retention times and fragmentation patterns against known impurities (e.g., desfluoro or ethylenediamine derivatives, as listed in pharmacopeial standards) .

- ¹H NMR : Key discriminators include cyclopropylmethyl proton shifts (δ 1.0–1.5 ppm) and carboxylic acid resonance (δ ~12 ppm). Impurities like chloro- or fluoro-substituted analogs exhibit distinct splitting patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems for this compound?

Methodological Answer :

- Assay Standardization : Cross-validate results using orthogonal methods (e.g., enzyme-linked assays vs. cell-based viability assays). For example, discrepancies in IC₅₀ values may arise from solubility differences, addressed by testing in DMSO/PBS mixtures (≤0.1% v/v) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Pharmacopeial Forum assays) to identify trends. For instance, impurities >0.5% (w/w) can skew bioactivity, necessitating strict purity thresholds .

Q. How are computational models used to predict the compound’s reactivity or metabolic pathways?

Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carboxylic acid group) prone to glucuronidation .

- ADMET Prediction : Tools like SwissADME assess metabolic stability via cytochrome P450 interactions, guided by structural analogs (e.g., fluoroquinolone derivatives) .

Q. What protocols ensure stability during long-term storage or under experimental conditions?

Methodological Answer :

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., impurity limits: NMT 1.0% total unknowns) .

- Light Sensitivity : Use amber vials and argon atmosphere to prevent photodegradation, as cyclopropane rings are prone to radical-mediated cleavage .

Safety and Handling

Q. What personal protective equipment (PPE) is mandated for handling this compound?

Methodological Answer :

- PPE Requirements : NIOSH-approved face shields, nitrile gloves, and lab coats. Use fume hoods for weighing or solubilizing to avoid inhalation exposure .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by adsorption via vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.